6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde
Overview
Description
6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde is a chemical compound with the molecular formula C10H11BrF2OSi and a molecular weight of 293.18 g/mol . It is characterized by the presence of bromine, fluorine, and trimethylsilyl groups attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromodifluoromethyltrimethylsilane as a reagent . The reaction conditions often include the use of alkaline bases such as potassium hydroxide (KOH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., KOH) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions result in the formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Biology: It may be used in the development of biologically active compounds and as a building block in drug discovery.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde depends on the specific reactions it undergoes. In coupling reactions, it acts as a substrate that forms carbon-carbon bonds through palladium-catalyzed processes . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,6-difluorobenzaldehyde: Similar structure but lacks the trimethylsilyl group.
(Bromodifluoromethyl)trimethylsilane: Contains bromine, fluorine, and trimethylsilyl groups but differs in the core structure.
Uniqueness
6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde is unique due to the presence of both bromine and fluorine atoms along with a trimethylsilyl group on a benzaldehyde core. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
6-bromo-2,4-difluoro-3-trimethylsilylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2OSi/c1-15(2,3)10-8(12)4-7(11)6(5-14)9(10)13/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLRYNSZBTZXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1F)Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591975 | |
Record name | 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651326-71-5 | |
Record name | 6-Bromo-2,4-difluoro-3-(trimethylsilyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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